molecular formula C20H19N5O5S B4035728 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide

Cat. No.: B4035728
M. Wt: 441.5 g/mol
InChI Key: KMNNEFWYXQWGPI-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide is 441.11068990 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Polymer Synthesis

A novel diamine with built-in sulfone, ether, and amide structure, prepared via a series of reactions including nucleophilic reactions and reduction processes, has been utilized to develop thermally stable polyimides. These polymers, characterized by their high thermal stability and unique structural features, find applications in high-performance materials due to their exceptional properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004). Similarly, the synthesis of poly(sulfone sulfide amide imide)s demonstrates the potential for creating new types of soluble, thermally stable polymers with significant industrial applications (Mehdipour‐Ataei & Hatami, 2007).

Herbicide Development

In the realm of agricultural chemistry, the rational design of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors highlights the chemical's relevance in developing herbicides. Through a combination of molecular docking, QSAR models, and DFT calculations, researchers have established the bioactive conformations of these compounds, paving the way for the creation of more effective herbicide formulations (He et al., 2007).

Synthesis of Amino Acid Derivatives

The chemical serves as a precursor in the synthesis of optically active amino acid derivatives, crucial for the development of biologically active compounds. The process involves a highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, illustrating the chemical's utility in organic synthesis and drug discovery (Foresti et al., 2003).

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-12-4-5-15(11-18(12)25(27)28)19(26)23-16-6-8-17(9-7-16)31(29,30)24-20-21-13(2)10-14(3)22-20/h4-11H,1-3H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNNEFWYXQWGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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